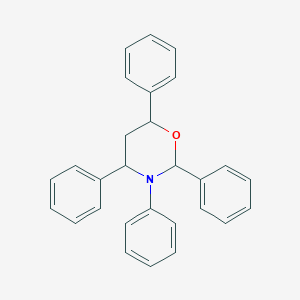
2,3,4,6-Tetraphenyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetraphenyl-1,3-oxazinane, also known as TPO, is a chemical compound that has been widely used in scientific research. TPO is a fluorescent dye that is used to label proteins, lipids, and other biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells.
Mecanismo De Acción
2,3,4,6-Tetraphenyl-1,3-oxazinane is a fluorescent dye that binds to biomolecules through electrostatic and hydrophobic interactions. 2,3,4,6-Tetraphenyl-1,3-oxazinane is highly fluorescent in its excited state and emits light in the green to yellow range upon excitation with blue light. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies.
Biochemical and Physiological Effects
2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal biochemical and physiological effects on living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to be non-toxic and non-cytotoxic to living cells at concentrations used in imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been shown to be non-genotoxic and non-mutagenic in in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can label a wide range of biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane is also relatively easy to synthesize and has a high yield.
However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments. 2,3,4,6-Tetraphenyl-1,3-oxazinane has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane also has a relatively short excitation wavelength, which can limit its use in some imaging systems.
Direcciones Futuras
There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research. One direction is to develop new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives with improved quantum yields and excitation wavelengths. Another direction is to use 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other fluorescent dyes to label multiple biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane can also be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about the localization and dynamics of biomolecules in living cells and organisms.
Conclusion
In conclusion, 2,3,4,6-Tetraphenyl-1,3-oxazinane is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments, including its relatively low quantum yield and short excitation wavelength. There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research, including the development of new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives and the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other imaging techniques.
Métodos De Síntesis
2,3,4,6-Tetraphenyl-1,3-oxazinane can be synthesized by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylenediamine. The reaction produces 2,3,4,6-Tetraphenyl-1,3-oxazinane as a yellow solid with a high yield. The synthesis method of 2,3,4,6-Tetraphenyl-1,3-oxazinane is relatively simple and has been well established in the literature.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetraphenyl-1,3-oxazinane has been widely used in scientific research as a fluorescent dye to label biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been used in in vivo imaging studies to visualize the distribution and dynamics of biomolecules in living animals.
Propiedades
Fórmula molecular |
C28H25NO |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2,3,4,6-tetraphenyl-1,3-oxazinane |
InChI |
InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
Clave InChI |
HEZOFEVKWQYVSB-UHFFFAOYSA-N |
SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
